molecular formula C7H10F2O2 B2866755 (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid CAS No. 2550996-98-8

(1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B2866755
CAS No.: 2550996-98-8
M. Wt: 164.152
InChI Key: HKXJEPKUQKEYDN-RFZPGFLSSA-N
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Description

(1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid is a chiral compound characterized by the presence of a difluoromethyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid typically involves the introduction of the difluoromethyl group into the cyclopentane ring. One common method is the difluoromethylation of cyclopentane derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-based catalysis and radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized cyclopentane derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds .

Biology

In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. Its chiral nature allows for investigations into stereochemistry and its impact on biological activity .

Medicine

Its structural properties may contribute to the design of new pharmaceuticals with improved efficacy and selectivity .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid include other difluoromethylated cyclopentane derivatives and compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the difluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(1R,2R)-2-(difluoromethyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-6(9)4-2-1-3-5(4)7(10)11/h4-6H,1-3H2,(H,10,11)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXJEPKUQKEYDN-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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